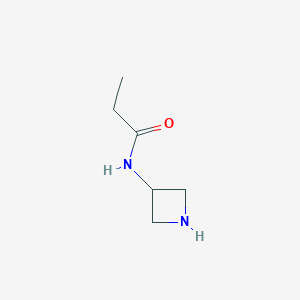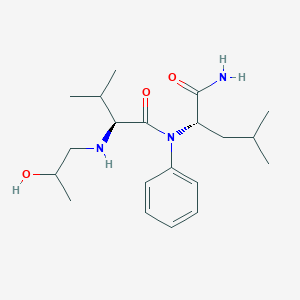
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amide, amine, and hydroxyl groups, which contribute to its diverse reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide typically involves multi-step organic synthesis. The key steps include:
Formation of the amide bond: This can be achieved through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.
Introduction of the hydroxyl group: This step may involve the use of protecting groups to ensure selective functionalization.
Chiral centers: The synthesis must ensure the correct stereochemistry at the chiral centers, which can be achieved through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide: can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The amide group can be reduced to an amine.
Substitution: The amine and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride) are commonly employed.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the amide group would produce an amine.
Wissenschaftliche Forschungsanwendungen
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its potential biological activity suggests it could be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which (2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide exerts its effects depends on its interaction with molecular targets. The compound’s amide and amine groups can form hydrogen bonds with proteins, potentially altering their function. Additionally, the hydroxyl group can participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
(2S)-2-((2S)-2-((2-Hydroxypropyl)amino)-3-methyl-N-phenylbutanamido)-4-methylpentanamide: can be compared to other compounds with similar functional groups, such as:
N-phenylbutanamides: These compounds share the amide linkage but may lack the hydroxyl or amine groups.
Hydroxypropylamines: These compounds contain the hydroxyl and amine groups but may not have the amide linkage.
Methylpentanamides: These compounds have the amide linkage and methyl groups but may lack the hydroxyl or amine groups.
The uniqueness of This compound lies in its combination of functional groups and chiral centers, which contribute to its diverse reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C20H33N3O3 |
|---|---|
Molekulargewicht |
363.5 g/mol |
IUPAC-Name |
(2S)-2-(N-[(2S)-2-(2-hydroxypropylamino)-3-methylbutanoyl]anilino)-4-methylpentanamide |
InChI |
InChI=1S/C20H33N3O3/c1-13(2)11-17(19(21)25)23(16-9-7-6-8-10-16)20(26)18(14(3)4)22-12-15(5)24/h6-10,13-15,17-18,22,24H,11-12H2,1-5H3,(H2,21,25)/t15?,17-,18-/m0/s1 |
InChI-Schlüssel |
JEJPACQTHYDJHS-BEEDKBRMSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N)N(C1=CC=CC=C1)C(=O)[C@H](C(C)C)NCC(C)O |
Kanonische SMILES |
CC(C)CC(C(=O)N)N(C1=CC=CC=C1)C(=O)C(C(C)C)NCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



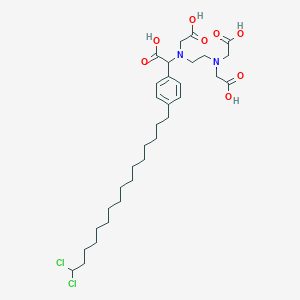
![1-[1-(Aminooxy)-2-propyn-1-yl]-4-fluorobenzene](/img/structure/B12850641.png)
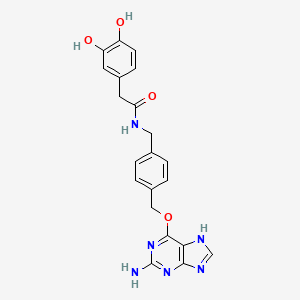
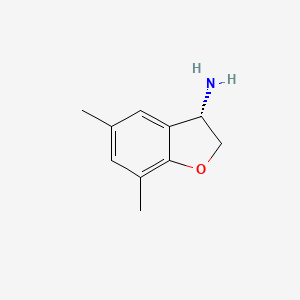
![(1R)-3,3'-Bis(2,4,6-tricyclohexylphenyl)[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12850649.png)
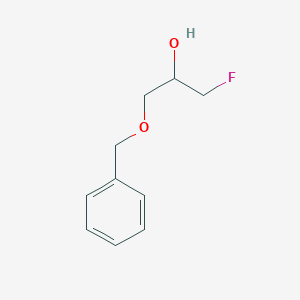

![[4-(3-Quinolinyl)phenyl]acetonitrile](/img/structure/B12850665.png)
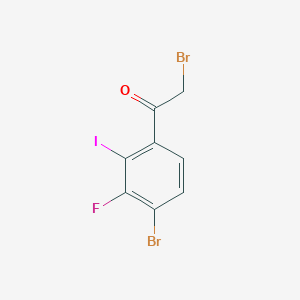
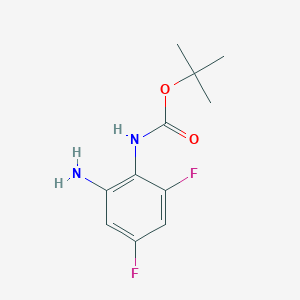
![3-[bis(4-fluorophenyl)phosphinyl]Benzenesulfonic acid sodium salt](/img/structure/B12850671.png)
